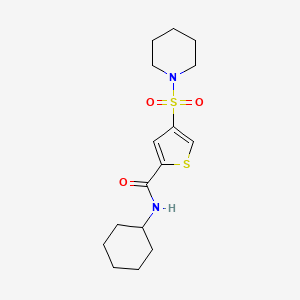

![molecular formula C14H15N5O B5552664 N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552664.png)

N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step chemical reactions that allow for the introduction of various substituents into the imidazo[1,2-a]pyridine scaffold. A common approach includes the cyclization of amino pyridines with chloro ketones, leading to the formation of the core imidazo[1,2-a]pyridine ring. Subsequent modifications at specific positions on the ring system can introduce functionalities like carboxamide groups, which are crucial for biological activity (Starrett et al., 1989).

Molecular Structure Analysis

The molecular structure of N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide and related compounds has been elucidated through techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal that the imidazo[1,2-a]pyridine core is often planar, allowing for efficient π-π interactions that are beneficial in binding to biological targets. Density Functional Theory (DFT) calculations further provide insights into the electronic structure, highlighting the importance of the imidazo[1,2-a]pyridine skeleton in contributing to the compound's reactivity and stability (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in a variety of chemical reactions, including nucleophilic addition, cycloaddition, and C-H functionalization. These reactions are pivotal for the introduction of diverse functional groups that modulate the biological activity of these compounds. The reactivity is often influenced by the presence of substituents on the imidazo[1,2-a]pyridine core, which can affect electron density and steric hindrance, thereby dictating the course of chemical transformations (Yu et al., 2018).

科学的研究の応用

Medicinal Chemistry Strategies

- Researchers explored systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, a challenge in drug discovery programs. This study is crucial for understanding how to modify similar compounds to enhance their stability and efficacy in medicinal applications (Linton et al., 2011).

Synthesis and Mechanistic Studies

- Another study focused on the experimental and theoretical aspects of functionalization reactions involving pyridine derivatives, highlighting the diverse chemical properties and synthesis possibilities of such compounds (Yıldırım et al., 2005).

Continuous Flow Synthesis

- The first continuous flow synthesis of imidazo[1,2-a] heterocycles, including carboxylic acids and carboxamides, represents an advancement in the efficient and scalable production of these compounds, which is vital for their application in various scientific fields (Herath et al., 2010).

Application in Antimicrobial Agents

- Some studies have identified imidazo[1,2-a]pyridine carboxamides as potent antimycobacterial agents, demonstrating their potential in treating infections like tuberculosis (Wu et al., 2016).

特性

IUPAC Name |

N-(3-imidazol-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c20-14(17-4-1-7-18-8-5-15-11-18)12-2-3-13-16-6-9-19(13)10-12/h2-3,5-6,8-11H,1,4,7H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCPOKKDOGEXAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5552591.png)

![5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552615.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)

![4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride](/img/structure/B5552625.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)

![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5552649.png)

![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)

![2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole](/img/structure/B5552666.png)

![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5552688.png)